Prespicatin
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Overview
Description
Prespicatin is a natural product found in Liatris spicata with data available.
Scientific Research Applications
1. Prevention of Chronic Postsurgical Pain
Prespicatin has been studied in the context of preventing chronic postsurgical pain (CPSP). A systematic review and meta-analysis found that perioperative administration of prespicatin significantly reduced the incidence of CPSP. This suggests its potential application in surgical settings to improve postoperative pain management (Clarke et al., 2012).
2. Pharmacokinetics and Pharmacodynamics in Aging and Polypharmacy
Research on prespicatin includes studying its pharmacokinetics and pharmacodynamics, especially in relation to aging and polypharmacy. This area explores how prespicatin interacts with other medications and its effects on the elderly, who often take multiple medications (Hilmer, 2017).
3. Pharmacometabolomics for Precision Medicine
The use of prespicatin in precision medicine has been explored through pharmacometabolomics. This approach combines large biochemical data to understand how drugs like prespicatin work at the network level and helps in creating personalized medicine strategies (Kaddurah-Daouk & Weinshilboum, 2015).
4. Ethical Considerations in Experimental Pain Studies
Studies involving prespicatin also consider the ethical aspects of experimental pain research in animals. This includes ensuring minimization of pain and suffering in animal models used for researching the effects of prespicatin (Zimmermann, 1983).
5. Drug Utilization Research
Prespicatin's role in Drug Utilization Research (DUR) involves understanding its prescribing, dispensing, and consumption patterns. This research helps in enhancing the quality of drug processes and is linked to pharmacoepidemiology and health outcomes (Elseviers et al., 2016).
properties
CAS RN |
100015-12-1 |
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Product Name |
Prespicatin |
Molecular Formula |
C25H30O8 |
Molecular Weight |
458.507 |
IUPAC Name |
[(E)-2-[[(3aR,4R,6aR,7R,9aR,9bR)-7-hydroxy-9-methyl-3,6-dimethylidene-2-oxo-4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-4-yl]oxycarbonyl]but-2-enyl] (E)-2-(hydroxymethyl)but-2-enoate |
InChI |
InChI=1S/C25H30O8/c1-6-15(10-26)24(29)31-11-16(7-2)25(30)32-18-9-13(4)19-17(27)8-12(3)20(19)22-21(18)14(5)23(28)33-22/h6-8,17-22,26-27H,4-5,9-11H2,1-3H3/b15-6+,16-7+/t17-,18-,19-,20+,21-,22-/m1/s1 |
InChI Key |
RFUWVTBKHFXDFD-QFKBBTMNSA-N |
SMILES |
CC=C(CO)C(=O)OCC(=CC)C(=O)OC1CC(=C)C2C(C=C(C2C3C1C(=C)C(=O)O3)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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